molecular formula C6H5BrN2O B2987436 N-(5-Bromopyridin-3-yl)formamide CAS No. 1692703-11-9

N-(5-Bromopyridin-3-yl)formamide

Cat. No. B2987436
CAS RN: 1692703-11-9
M. Wt: 201.023
InChI Key: ZEPBLZGNWKOQND-UHFFFAOYSA-N
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Description

“N-(5-Bromopyridin-3-yl)formamide” is a chemical compound with the CAS Number: 1692703-11-9 . It has a molecular weight of 201.02 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 201.02 .

Scientific Research Applications

Antifungal Activity of Bromopyrrole Alkaloids Research has uncovered the antifungal properties of various bromopyrrole alkaloids derived from marine sponges. Compounds isolated from the South China Sea sponge Agelas sp. demonstrated effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. This suggests a potential application of bromopyrrole alkaloids, which share structural similarities with N-(5-Bromopyridin-3-yl)formamide, in developing new antifungal agents (Zhu et al., 2016).

Advancements in Organic Synthesis The compound has been implicated in the synthesis of quinazolinones and other heterocyclic compounds. For example, CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide provides a direct route to 3-substituted quinazolinones, highlighting its role in facilitating novel organic synthesis methodologies (Xu et al., 2012).

Carbon-Monoxide-Free Aminocarbonylation In the realm of green chemistry, N-substituted formamides, including derivatives similar to this compound, have been used in carbon-monoxide-free aminocarbonylation reactions. This innovative approach leverages palladium catalysis to couple formamides with aryl halides, creating an environmentally friendly pathway to various amides (Sawant et al., 2011).

N-Formylation of Amines Using CO2 Exploring sustainable chemistry, researchers have developed methods for the N-formylation of amines using CO2 and H2. This process, catalyzed by Cu(OAc)2–4-dimethylaminopyridine (DMAP), efficiently converts amines to formamides while preserving unsaturated groups. Such advancements demonstrate the versatility of formamides in synthesizing valuable chemical intermediates in an eco-friendly manner (Liu et al., 2017).

Prebiotic Chemistry and Nucleic Acid Synthesis Investigations into the origins of life have highlighted the role of formamide, including its derivatives, in the prebiotic synthesis of nucleobases and nucleic acids. Formamide's ability to facilitate the formation of key biological molecules under prebiotic conditions underscores its importance in understanding the chemical pathways that may have led to the emergence of life on Earth (Saladino et al., 2004).

properties

IUPAC Name

N-(5-bromopyridin-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPBLZGNWKOQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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